molecular formula C6H14O6 B15139572 (2R,3R,4R,5R)-(213C)hexane-1,2,3,4,5,6-hexol

(2R,3R,4R,5R)-(213C)hexane-1,2,3,4,5,6-hexol

Cat. No.: B15139572
M. Wt: 183.16 g/mol
InChI Key: FBPFZTCFMRRESA-NENHMXJQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of D-Sorbitol-13C typically involves the reduction of D-Glucose-13C. The reduction process can be carried out using catalytic hydrogenation with a catalyst such as Raney nickel or platinum under high pressure and temperature conditions. The reaction is as follows:

D-Glucose-13C+H2D-Sorbitol-13C\text{D-Glucose-13C} + \text{H}_2 \rightarrow \text{D-Sorbitol-13C} D-Glucose-13C+H2​→D-Sorbitol-13C

Industrial Production Methods: : Industrial production of D-Sorbitol-13C follows similar principles but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity. The isotopic purity of the final product is typically around 99 atom % 13C .

Chemical Reactions Analysis

Types of Reactions: : D-Sorbitol-13C undergoes various chemical reactions, including:

    Oxidation: D-Sorbitol-13C can be oxidized to D-Sorbose-13C using oxidizing agents such as nitric acid or potassium permanganate.

    Reduction: Further reduction of D-Sorbitol-13C can lead to the formation of hexane-1,2,3,4,5,6-hexol-13C.

    Substitution: Hydroxyl groups in D-Sorbitol-13C can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Hydrogen gas with catalysts like Raney nickel or platinum.

    Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.

Major Products

Scientific Research Applications

Chemistry: : D-Sorbitol-13C is used as a tracer in metabolic studies to track the conversion and utilization of sorbitol in various biochemical pathways.

Biology: : In biological research, D-Sorbitol-13C is employed to study the metabolism of sorbitol in organisms, including its role in the polyol pathway and its impact on cellular processes.

Medicine: : D-Sorbitol-13C is used in diagnostic applications, such as in breath tests to measure the absorption and metabolism of sorbitol in the gastrointestinal tract.

Industry: : In the industrial sector, D-Sorbitol-13C is used in the production of isotopically labeled compounds for research and development purposes .

Mechanism of Action

The mechanism of action of D-Sorbitol-13C is similar to that of unlabeled D-Sorbitol. It acts as a sugar alcohol that can be metabolized by the body. In metabolic studies, the carbon-13 label allows researchers to trace the compound’s pathway and measure its conversion into other metabolites. The primary molecular targets include enzymes involved in the polyol pathway, such as aldose reductase and sorbitol dehydrogenase .

Comparison with Similar Compounds

Similar Compounds

    D-Mannitol-13C: Another carbon-13 labeled sugar alcohol, used similarly in metabolic studies.

    D-Glucose-13C: A carbon-13 labeled form of glucose, used as a tracer in various metabolic pathways.

    D-Arabinose-13C: A carbon-13 labeled pentose sugar, used in research on carbohydrate metabolism.

Uniqueness: : D-Sorbitol-13C is unique due to its specific labeling at the carbon-13 position, which allows for precise tracking in metabolic studies. Its role as a sugar alcohol also makes it distinct from other labeled sugars, as it participates in different metabolic pathways .

Properties

Molecular Formula

C6H14O6

Molecular Weight

183.16 g/mol

IUPAC Name

(2S,3R,4R,5R)-(213C)hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i3+1/t3-,4+,5+,6+/m0

InChI Key

FBPFZTCFMRRESA-NENHMXJQSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([13C@H](CO)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

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